L-threo-PPMP

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

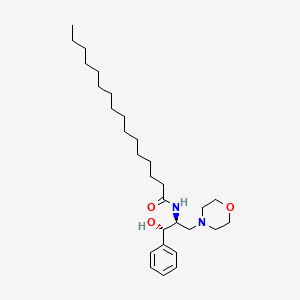

L-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol (L-threo-PPMP) is a synthetic compound known for its role as an inhibitor of glucosylceramide synthase. This enzyme is crucial in the biosynthesis of glycosphingolipids, which are essential components of cell membranes.

准备方法

Synthetic Routes and Reaction Conditions

L-threo-PPMP is synthesized through a multi-step process involving the reaction of phenylalanine derivatives with palmitoyl chloride and morpholine. The reaction typically requires anhydrous conditions and the use of organic solvents such as dichloromethane. The final product is purified using chromatographic techniques to achieve high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with scaling adjustments. The process involves stringent quality control measures to ensure the consistency and purity of the compound.

化学反应分析

Types of Reactions

L-threo-PPMP primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various derivatives of this compound with modified functional groups.

科学研究应用

Cancer Research Applications

L-threo-PPMP has been extensively studied for its anticancer properties. Research indicates that it can sensitize cancer cells to chemotherapy agents like cisplatin. A study demonstrated that inhibiting glucosylceramide synthase with this compound increased cisplatin-induced cell death in head and neck cancer cells .

Case Study: Head and Neck Cancer

- Objective : To assess the sensitization of head and neck cancer cells to cisplatin.

- Method : Cells were treated with this compound alone or in combination with cisplatin.

- Results : Increased cell death was observed with combined treatment, highlighting the potential of this compound as a chemosensitizer.

Antiparasitic Applications

This compound has shown efficacy against various parasites, notably Giardia lamblia, which causes gastrointestinal infections. In vitro studies revealed that this compound inhibited the replication of G. lamblia with an IC50 of 3.5 μM, demonstrating its potential as an antiparasitic agent .

Case Study: Giardia Inhibition

- Objective : Evaluate the inhibitory effects on G. lamblia.

- Method : Trophozoites were treated with varying concentrations of this compound.

- Results : The compound induced a 90% reduction in cyst differentiation and arrested cell division at late cytokinesis stages.

Impact on Sphingolipid Metabolism

The inhibition of glucosylceramide synthase by this compound leads to alterations in sphingolipid metabolism, which is crucial for understanding its broader biological implications.

| Sphingolipid Type | Effect of this compound | Reference |

|---|---|---|

| Glucosylceramide | Decreased expression | |

| Lactosylceramide | Variable effects | |

| Gb3 | Reduced in most cell lines |

Therapeutic Potential

The therapeutic potential of this compound extends beyond cancer and parasitic infections. Its ability to modulate sphingolipid pathways presents opportunities for developing treatments for metabolic disorders and other diseases linked to sphingolipid dysregulation.

作用机制

L-threo-PPMP exerts its effects by inhibiting glucosylceramide synthase, an enzyme responsible for the first step in glycosphingolipid biosynthesis. This inhibition leads to the accumulation of ceramide, a pro-apoptotic lipid, thereby inducing apoptosis in cancer cells. The compound activates caspase-3, a key enzyme in the apoptotic pathway, leading to programmed cell death .

相似化合物的比较

Similar Compounds

D-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP): Another isomer with similar inhibitory effects on glucosylceramide synthase.

DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP): A racemic mixture with comparable biological activities.

Uniqueness

This compound is unique due to its specific stereochemistry, which influences its binding affinity and inhibitory potency towards glucosylceramide synthase. This stereospecificity makes it a valuable tool in studying the role of glycosphingolipids in various biological processes.

属性

分子式 |

C29H50N2O3·HCl |

|---|---|

分子量 |

511 |

IUPAC 名称 |

N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide |

InChI |

InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m0/s1 |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |

外观 |

Unit:10 mgPurity:98+%Physical solid |

同义词 |

L-threo-1-Phenyl-2-hexadecanoylamino-3-morpholino-1-propanol•HCl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。